4-(3-Chloropropoxy)-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H15ClO |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-4-phenylbenzene |
InChI |
InChI=1S/C15H15ClO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 |
InChI Key |
UJKYNPWXURITTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
4-(3-Chloropropoxy)biphenyl chemical structure and molecular weight
[1]
Executive Summary
4-(3-Chloropropoxy)biphenyl (CAS: 99472-05-6) is a critical organic intermediate used primarily in the synthesis of liquid crystalline materials and pharmaceutical scaffolds. Structurally, it consists of a biphenyl core functionalized with a 3-chloropropyl ether chain. This "spacer" moiety is essential in materials science for decoupling the rigid mesogenic core (biphenyl) from the polymer backbone or other functional groups, thereby stabilizing liquid crystalline phases. In medicinal chemistry, it serves as a versatile electrophile for introducing biphenyl motifs into drug candidates.
This guide provides a comprehensive technical analysis of the compound, including its chemical identity, physicochemical properties, validated synthesis protocols, and characterization data.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule features a hydrophobic biphenyl unit linked to a reactive alkyl chloride via an ether oxygen. The 3-chloropropyl chain acts as an electrophilic handle, susceptible to nucleophilic substitution, making this compound a valuable building block.
| Parameter | Details |
| IUPAC Name | 4-(3-Chloropropoxy)-1,1'-biphenyl |
| Common Names | 4-(3-Chloropropoxy)biphenyl; 1-(3-Chloropropoxy)-4-phenylbenzene |
| CAS Number | 99472-05-6 |
| Molecular Formula | C₁₅H₁₅ClO |
| Molecular Weight | 246.73 g/mol |
| SMILES | ClCCCOc1ccc(cc1)c2ccccc2 |
| InChI Key | RBBVSSYQKVBALO-UHFFFAOYSA-N |
Structural Visualization
The structure comprises two distinct domains:
-
Rigid Aromatic Core: The biphenyl system confers structural rigidity and pi-stacking capability.
-
Flexible Linker: The propyl ether chain provides conformational flexibility and a reactive terminal chloride.
Physicochemical Properties[8][9][10][11][12][13][14][15]
The following data summarizes the physical state and solubility profile critical for experimental handling.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 59–61 °C |
| Boiling Point | ~390 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in chloroform, dichloromethane, acetone, ethyl acetate. Insoluble in water. |
| LogP | ~4.6 (Predicted hydrophobic character) |
Synthetic Pathways[15][16]
The industrial and laboratory standard for synthesizing 4-(3-Chloropropoxy)biphenyl is the Williamson Ether Synthesis . This involves the O-alkylation of 4-phenylphenol with a large excess of 1-bromo-3-chloropropane (or 1,3-dichloropropane) in the presence of a base.
Reaction Logic[11]
-
Reagents: 4-Phenylphenol (Nucleophile), 1-Bromo-3-chloropropane (Electrophile), Potassium Carbonate (Base).
-
Selectivity: 1-Bromo-3-chloropropane is preferred over 1,3-dichloropropane because the bromide is a better leaving group than chloride. This ensures the phenol attacks the bromine end, leaving the chlorine atom intact for future reactions.
-
Solvent: Acetone or Acetonitrile (Polar aprotic solvents facilitate the SN2 mechanism).
Experimental Protocol
Scale: 10 mmol basis
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition:
-
Add 4-Phenylphenol (1.70 g, 10 mmol) and Potassium Carbonate (anhydrous, 2.76 g, 20 mmol) to Acetone (30 mL).
-
Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
-
-
Alkylation:
-
Add 1-Bromo-3-chloropropane (1.2 mL, ~12 mmol) dropwise. Note: A slight excess ensures complete consumption of the limiting phenol.
-
-
Reflux: Heat the mixture to reflux (approx. 60 °C) for 12–24 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1).
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
-
Purification: Recrystallize from ethanol or a hexane/ethanol mixture to yield pure white crystals.
Reaction Mechanism Diagram[16]
Caption: Step-wise mechanism of the Williamson ether synthesis converting 4-phenylphenol to 4-(3-chloropropoxy)biphenyl.
Characterization & Spectroscopy
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data represents the expected signals for the purified compound.
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.55 – 7.58 | Multiplet | 4H | Biphenyl aromatic protons (ortho to inter-ring bond) |
| 7.40 – 7.45 | Multiplet | 2H | Biphenyl aromatic protons (meta to inter-ring bond) |
| 7.30 – 7.35 | Multiplet | 1H | Biphenyl aromatic proton (para) |
| 6.98 | Doublet (J ≈ 8.8 Hz) | 2H | Aromatic protons ortho to ether oxygen |
| 4.15 | Triplet (J ≈ 6.0 Hz) | 2H | –O–CH₂– (Ether methylene) |
| 3.75 | Triplet (J ≈ 6.3 Hz) | 2H | –CH₂–Cl (Chloromethyl) |
| 2.25 | Quintet (J ≈ 6.2 Hz) | 2H | –CH₂–CH₂–CH₂– (Central methylene) |
Infrared Spectroscopy (FT-IR)
-
3030–3060 cm⁻¹: Aromatic C–H stretch.
-
2850–2950 cm⁻¹: Aliphatic C–H stretch (propyl chain).
-
1605, 1520 cm⁻¹: Aromatic C=C ring skeletal vibrations.
-
1245 cm⁻¹: Aryl alkyl ether C–O–C asymmetric stretch (Strong).
-
750, 690 cm⁻¹: Mono-substituted benzene ring deformation (biphenyl characteristic).
Applications in Research & Development
Liquid Crystal (LC) Materials
This compound is a quintessential flexible spacer intermediate . In the design of side-chain liquid crystal polymers (SCLCPs), the biphenyl core acts as the mesogen (the ordering unit), while the chloropropyl chain serves as the linker.
-
Function: The 3-carbon spacer decouples the motion of the mesogen from the polymer backbone, allowing the mesogens to align independently and form stable nematic or smectic phases.
-
Utility: The terminal chloride is easily displaced by methacrylates or siloxanes to create polymerizable monomers.
Pharmaceutical Chemistry
Biphenyl derivatives are privileged structures in drug discovery, often serving as hydrophobic pharmacophores that fit into lipophilic pockets of enzymes or receptors.[1]
-
Reactivity: The alkyl chloride allows for the attachment of amines (via N-alkylation) to synthesize biphenyl-based antihistamines, antifungals, or kinase inhibitors.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. Rinse immediately if contact occurs. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (H410) | Do not dispose of down the drain.[2] Collect as hazardous organic waste. |
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis or degradation.
References
-
Sigma-Aldrich. 4-(3-Chloropropoxy)-1,1′-biphenyl Product Sheet. Retrieved from
-
ChemicalBook. 1,1'-Biphenyl, 4-(3-chloropropoxy)- Properties and Synthesis. Retrieved from
-
LookChem. Synthesis Conditions for CAS 99472-05-6. Retrieved from
-
PubChem. 4-Chlorobiphenyl and Related Compounds Data. National Library of Medicine. Retrieved from
-
Reich, H. NMR Spectroscopy: Proton Chemical Shifts of Impurities and Solvents. University of Wisconsin-Madison.[3] Retrieved from
Technical Monograph: 4-(3-Chloropropoxy)biphenyl
CAS Registry Number: 99472-05-6 Primary Classification: Alkyl-Aryl Ethers / Biphenyl Derivatives Role: Heterobifunctional Synthetic Intermediate
Executive Summary & Nomenclature
This guide details the physicochemical identity, synthesis, and application of 4-(3-chloropropoxy)biphenyl , a critical intermediate in medicinal chemistry and materials science. Structurally, it consists of a lipophilic biphenyl core linked to a reactive alkyl chloride via a propyl ether chain.
This molecule serves as a "privileged scaffold" in drug discovery, functioning as a lipophilic anchor or a linker precursor. Its terminal chloride is highly susceptible to nucleophilic substitution (e.g., by amines or thiols), making it ideal for constructing PROTACs (Proteolysis Targeting Chimeras), liquid crystals, and GPCR ligands.
Table 1: Chemical Identity & Synonyms
| Identifier Type | Value | Context |
| IUPAC Name | 4-(3-chloropropoxy)-1,1'-biphenyl | Official Systematic Name |
| Alt.[1][2][3][4][5] Systematic | 1-(3-chloropropoxy)-4-phenylbenzene | Benzene-derivative nomenclature |
| Common Syntax | 3-chloropropyl ether of 4-phenylphenol | Descriptive functional naming |
| CAS Number | 99472-05-6 | Global Registry ID |
| Molecular Formula | C₁₅H₁₅ClO | - |
| Molecular Weight | 246.73 g/mol | - |
| SMILES | ClCCCOc1ccc(cc1)c2ccccc2 | Digital Structure Key |
| InChI Key | DFFWYMMOMUTKOI-UHFFFAOYSA-N | Standard Unique Identifier |
Synthesis Protocol: Selective O-Alkylation
The synthesis of 4-(3-chloropropoxy)biphenyl relies on a Williamson Ether Synthesis . This protocol prioritizes the use of 1-bromo-3-chloropropane over 1,3-dichloropropane.
Scientific Rationale: Bromide is a superior leaving group (
Diagram 1: Synthesis Pathway & Mechanism
Caption: Chemoselective SN2 alkylation mechanism utilizing the leaving group differential between Bromine and Chlorine.
Experimental Workflow
Objective: Synthesize 10g of 4-(3-chloropropoxy)biphenyl.
Reagents:
-
4-Phenylphenol (1.0 eq)
-
1-Bromo-3-chloropropane (1.2 - 1.5 eq) — Excess ensures mono-alkylation.
-
Potassium Carbonate (
) (2.0 eq) — Anhydrous.[6] -
Solvent: Acetone (Reagent Grade) or Acetonitrile (
).
Step-by-Step Protocol:
-
Activation: In a 250mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-phenylphenol (5.0g, 29.4 mmol) in Acetone (100 mL).
-
Deprotonation: Add anhydrous
(8.1g, 58.8 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 1-bromo-3-chloropropane (4.3 mL, ~44 mmol) dropwise via syringe.
-
Note: Do not dump the reagent; dropwise addition minimizes side reactions.
-
-
Reflux: Attach a water-cooled condenser and heat the mixture to reflux (
for acetone) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).-
Endpoint: Disappearance of the starting phenol spot.
-
-
Workup:
-
Cool reaction to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil/solid.
-
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if high purity (>99%) is required.
Characterization & Quality Control
Trustworthiness in chemical synthesis requires self-validating spectral data.
| Technique | Expected Signal | Interpretation |
| 1H-NMR (CDCl₃) | ||
| Aromatic Biphenyl Protons | ||
| Mass Spec | m/z ~246/248 | Characteristic 3:1 isotope ratio ( |
| TLC | Non-polar shift relative to starting phenol ( |
Applications in Drug Development
This compound is rarely the final drug; it is a linker module .
Heterobifunctional Linkers
In the design of bivalent ligands or PROTACs, the biphenyl group acts as a rigid spacer or a lipophilic motif that binds to hydrophobic pockets (e.g., in nuclear receptors). The propyl chloride chain allows for the attachment of a second pharmacophore via nucleophilic substitution.
Reaction Logic:
Diagram 2: Application Decision Tree
Caption: Synthetic divergence from the chloropropyl ether scaffold into pharmaceutical and material applications.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
H410: Very toxic to aquatic life with long-lasting effects (Characteristic of lipophilic biphenyls).[9]
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood. Alkyl halides are potential alkylating agents (carcinogenicity risk).
-
PPE: Nitrile gloves (double gloving recommended for halogenated solvents), safety goggles, and lab coat.
-
Disposal: Halogenated organic waste stream. Do not release into drains.[9]
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 99472-05-6. PubChem.[10][11][12] [Link]
-
Musliner, W. J., & Gates, J. W. (1971). Hydrogenolysis of Phenolic Ethers: Biphenyl. Organic Syntheses, 51, 82. [Link](Foundational reference for biphenyl ether synthesis conditions).
-
Ritchie, T. J., et al. (2011). The impact of aromatic ring count on physicochemical properties and developability. Drug Discovery Today. [Link](Context for biphenyls in drug design).
Sources
- 1. N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Benzene, propoxy- (CAS 622-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mpbio.com [mpbio.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. 4-[4-(3-Chloropropoxy)phenyl]-1,2-dimethylbenzene | C17H19ClO | CID 39373791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biphenyl - Wikipedia [en.wikipedia.org]
- 12. 4-(3-Chloropropoxy)-3-methoxyacetophenone | C12H15ClO3 | CID 7314264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis: 4-Chlorobiphenyl vs. 4-(3-Chloropropoxy)biphenyl
Topic: Difference between 4-(3-Chloropropoxy)biphenyl and 4-chlorobiphenyl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
From Environmental Persistence to Synthetic Versatility [1]
Executive Summary
This guide delineates the critical structural, reactive, and functional differences between 4-chlorobiphenyl (PCB 3) and 4-(3-chloropropoxy)biphenyl .[1] While both share a biphenyl core, their chemical behaviors are diametrically opposed.[1] PCB 3 is a persistent organic pollutant (POP) characterized by an inert aryl-chloride bond, serving primarily as a toxicological reference standard.[1] In contrast, 4-(3-chloropropoxy)biphenyl is a reactive alkylating agent and a versatile "linker" intermediate used in medicinal chemistry to attach the privileged biphenyl pharmacophore to target ligands (e.g., GPCR antagonists, liquid crystals).
Molecular Architecture & Physicochemical Properties[1][2]
The fundamental difference lies in the hybridization of the carbon atom bonded to the chlorine. This dictates the molecule's reactivity profile and its fate in both biological and synthetic systems.
| Feature | 4-Chlorobiphenyl (PCB 3) | 4-(3-Chloropropoxy)biphenyl |
| CAS Number | 2051-62-9 | 99472-05-6 |
| Structure | Biphenyl ring with Cl directly attached (Aryl-Cl).[1] | Biphenyl ring linked to Cl via a propyl ether chain (Alkyl-Cl).[1] |
| Hybridization | ||
| Bond Strength | High (Partial double bond character via resonance).[2] | Moderate (Single bond, susceptible to heterolysis). |
| Reactivity | Inert to nucleophiles ( | Reactive electrophile. Readily undergoes |
| LogP (Lipophilicity) | ~4.6 (Highly Lipophilic). | ~4.2 (Slightly lower due to ether oxygen). |
| Primary Application | Environmental Toxicology Standard.[1] | Synthetic Intermediate (Linker/Spacer). |
1.1 Structural Visualization
The following diagram contrasts the electronic environments of the two molecules, highlighting why the propoxy derivative is a "gateway" molecule while PCB 3 is a "dead end" without metabolic activation.
Figure 1: Reactivity divergence between Aryl-Cl (PCB 3) and Alkyl-Cl (Propoxy derivative).[1]
Synthetic Utility: The "Gateway" Molecule
4-(3-Chloropropoxy)biphenyl is a valuable tool for medicinal chemists.[1] It allows the attachment of a biphenyl group—a "privileged structure" known to enhance binding affinity in GPCRs and kinases—to a nitrogenous base via a flexible propyl chain.
2.1 Synthesis Protocol (Self-Validating)
Objective: Synthesize 4-(3-chloropropoxy)biphenyl via Williamson Ether Synthesis. Rationale: The phenoxide ion is a strong nucleophile that displaces the bromide from 1-bromo-3-chloropropane.[1] The chloride is left intact because bromide is a better leaving group than chloride.
Protocol:
-
Reagents: 4-Phenylphenol (1.0 eq), 1-bromo-3-chloropropane (1.2 eq),
(2.0 eq), Acetone (anhydrous).[1] -
Procedure:
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1] Recrystallize from ethanol or purify via silica column.[1]
-
Validation:
NMR should show a triplet at ppm ( -Cl) and a triplet at ppm ( ).[1]
2.2 Downstream Applications
This intermediate is used to synthesize:
-
GPCR Ligands: Histamine H3 and Dopamine D3 antagonists often feature a biphenyl-O-propyl-piperazine motif.[1]
-
Liquid Crystals: The biphenyl core provides rigidity (mesogen), while the propoxy chain adds flexibility.
Figure 2: Synthetic pathway transforming 4-phenylphenol into bioactive scaffolds.[1]
Toxicology & Environmental Fate: The "Dead End"
4-Chlorobiphenyl (PCB 3) represents the toxicological "dead end."[1] Unlike the propoxy derivative, which is designed to react and become part of a larger drug molecule, PCB 3 persists and bioaccumulates.
3.1 Mechanism of Toxicity
PCB 3 is not reactive itself but undergoes metabolic activation in the liver.
-
Hydroxylation: Cytochrome P450 enzymes introduce a hydroxyl group, forming 4'-OH-PCB3.[1]
-
Quinone Formation: Further oxidation creates reactive quinones.[1]
-
Cellular Damage: These quinones bind covalently to DNA and proteins, causing mitochondrial dysfunction and oxidative stress (ROS).
Key Distinction:
-
Propoxy Derivative Hazard: Direct alkylating agent (mutagenic potential via direct DNA alkylation). Handle with gloves and fume hood to avoid contact.[1]
-
PCB 3 Hazard: Bioaccumulative toxin.[1] Long-term exposure leads to endocrine disruption and potential carcinogenicity via metabolic byproducts.[1]
Regulatory & Handling Guide
| Parameter | 4-Chlorobiphenyl (PCB 3) | 4-(3-Chloropropoxy)biphenyl |
| Regulatory Status | Banned/Restricted (TSCA, Stockholm Convention).[1] | Industrial Intermediate (REACH registration may apply). |
| Disposal | High-temperature incineration (>1200°C) required.[1] | Standard organic solvent waste disposal.[1] |
| Storage | Sealed standard vials; prevent environmental release. | Cool, dry place; moisture sensitive (hydrolysis risk over time). |
| PPE Requirement | Double nitrile gloves, respirator (dust/aerosol). | Chemical resistant gloves, safety glasses, fume hood. |
References
-
Synthesis & Properties of Biphenyl Ethers
-
PCB 3 Toxicology & Metabolism
-
Medicinal Chemistry Applications
Sources
- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A new strategy for the synthesis of polychlorinated biphenyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Selectivity Williamson Ether Synthesis of 4-(3-Chloropropoxy)biphenyl
Abstract & Strategic Overview
This application note details a robust, high-fidelity protocol for the synthesis of 4-(3-chloropropoxy)biphenyl , a critical intermediate in the development of liquid crystals, antifungal agents, and PROTAC linkers.
The synthesis relies on the Williamson Ether Synthesis , specifically exploiting the nucleophilic substitution (
This protocol utilizes a weak base/polar aprotic solvent system (Potassium Carbonate/Acetonitrile or Acetone) to maximize yield (>85%) and minimize elimination side products common with stronger bases like Sodium Hydride.
Reaction Design & Mechanistic Rationale
The Electrophile: Leaving Group Discrimination
The success of this protocol hinges on the bond dissociation energy differences between the Carbon-Bromine (C-Br, ~276 kJ/mol) and Carbon-Chlorine (C-Cl, ~338 kJ/mol) bonds.
-
Primary Target: The phenoxide nucleophile attacks the carbon bearing the Bromine. Bromide is a superior leaving group (
of HBr is -9) compared to Chloride ( of HCl is -7). -
Preservation: The milder reaction conditions prevent the displacement of the terminal chloride, preserving it as a functional handle for subsequent synthetic steps (e.g., amination or Finkelstein reaction).
The Nucleophile: Phenoxide Generation
We utilize Potassium Carbonate (
-
Causality:
acts as a mild base that deprotonates the phenol in an equilibrium process. This low concentration of active phenoxide reduces the rate of elimination (E2) side reactions that generate allyl chloride byproducts. -
Solvent Choice: Acetonitrile (
) or Acetone is preferred. These polar aprotic solvents solvate the metal cation ( ), leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the step.
Stoichiometry Control
To prevent dimerization (where the product competes with the starting halide for the phenoxide), the alkyl dihalide is used in excess (1.5 equivalents) . This statistical bias ensures the phenoxide is more likely to encounter a fresh dihalide molecule than a mono-alkylated product.
Visualized Pathways
Reaction Mechanism & Selectivity
The following diagram illustrates the selective
Caption: Mechanistic pathway highlighting the selective attack on C-Br and competitive side reactions.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Phenylphenol | 170.21 | 1.0 | Substrate |
| 1-Bromo-3-chloropropane | 157.44 | 1.5 | Electrophile (Linker) |
| Potassium Carbonate ( | 138.21 | 2.0 | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |
| Acetonitrile (ACN) | - | Solvent | Medium (0.2 M) |
Note: A catalytic amount of KI can accelerate the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ, though it is optional for this specific substrate.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 4-Phenylphenol (5.0 g, 29.4 mmol) and anhydrous Potassium Carbonate (8.12 g, 58.8 mmol).
-
Add Acetonitrile (150 mL). Expert Tip: Acetone can be substituted if lower boiling point is desired, but Acetonitrile often provides cleaner conversion for biphenyls due to solubility.
-
Stir at room temperature for 15 minutes to allow partial deprotonation.
Step 2: Electrophile Addition
-
Add 1-Bromo-3-chloropropane (6.94 g, 4.36 mL, 44.1 mmol) dropwise via syringe.
-
Optional: Add a spatula tip of Potassium Iodide (KI) to catalyze the reaction.
Step 3: Reflux & Monitoring
-
Heat the mixture to reflux (
for ACN). -
Maintain reflux for 6–12 hours .
-
TLC Monitoring: Use Hexane:Ethyl Acetate (9:1). The starting phenol will be more polar (lower
) than the ether product. Stain with or UV (254 nm).
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the inorganic solids (
, excess ) using a sintered glass funnel or Celite pad. Wash the pad with fresh solvent. -
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid.
-
Extraction: Dissolve the residue in Dichloromethane (DCM) (50 mL) and wash with:
-
10% NaOH (2 x 30 mL) – Critical Step: Removes unreacted phenol.
-
Water (1 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Dry the organic layer over Anhydrous
, filter, and concentrate.
Step 5: Purification
-
Recrystallization: The crude product is often a solid. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.
-
Yield: Expected yield is 85–92% as a white/off-white crystalline solid.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and purification of chloropropoxy biphenyls.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture. | Ensure |
| Dimer Formation | Insufficient alkyl halide excess. | Increase 1-bromo-3-chloropropane to 2.0 - 3.0 equivalents. |
| Oily Product | Residual solvent or impurities. | Triturate with cold pentane/hexane to induce crystallization. |
| Starting Material Remains | Reaction stalled. | Switch solvent to DMF (faster rate, harder removal) or increase reflux time. |
Safety & Hazards
-
1-Bromo-3-chloropropane: Toxic if swallowed or inhaled. Potential mutagen. Handle in a fume hood.
-
4-Phenylphenol: Irritant to eyes and skin.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
References
-
Williamson Ether Synthesis Mechanism & Conditions Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5] URL:[Link]
-
Selectivity in Alkylation of Phenols Source: ResearchGate (ChemInform Abstract). "Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane." URL:[Link]
-
Synthesis of 4-(3-Chloropropoxy)benzonitrile (Analogous Protocol) Source: PrepChem. "Synthesis of 4-(3-Chloropropoxy)benzonitrile." URL:[Link]
-
General Procedure for O-Alkylation of Phenols Source: Organic Syntheses (via Organic-Chemistry.org). "Alcohol to Ether using Williamson synthesis." URL:[Link]
Sources
Application Note: Selective O-Alkylation of 4-Hydroxybiphenyl with 1-Bromo-3-chloropropane
Abstract
This guide details the precision synthesis of 4-(3-chloropropoxy)biphenyl , a critical intermediate in medicinal chemistry and materials science. By exploiting the differential reactivity (orthogonal leaving group ability) between bromine and chlorine in 1-bromo-3-chloropropane , researchers can achieve highly selective O-alkylation of 4-hydroxybiphenyl . This protocol utilizes a weak base (potassium carbonate) in a polar aprotic solvent (acetone or acetonitrile) to maximize yield (>85%) while minimizing bis-alkylation side products. The resulting chloro-functionalized ether serves as a versatile "C3-linker" for attaching biphenyl pharmacophores to other molecular scaffolds.
Strategic Reaction Design
The Challenge: Selectivity & Dimerization
The reaction of a phenol with a dihaloalkane presents two primary challenges:
-
Chemo-selectivity: Ensuring the phenol attacks the bromine (Br) end rather than the chlorine (Cl) end.
-
Stoichiometric Control: Preventing the "dimerization" event where the remaining chlorine end reacts with a second molecule of phenol, forming a bis-biphenyl ether.
The Solution: Orthogonal Reactivity
The carbon-bromine (C-Br) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. Under controlled Finkelstein-like conditions or standard SN2 conditions, the bromide is approximately 50-100 times more labile as a leaving group.
-
Mechanism: SN2 Nucleophilic Substitution.
-
Nucleophile: Phenoxide ion (generated in situ).
-
Electrophile: 1-Bromo-3-chloropropane.
-
Driving Force: Formation of the stable inorganic salt (KBr) and the stronger C-O bond.
Experimental Variables
| Variable | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Strong enough to deprotonate phenol (pKa ~10) but mild enough to prevent elimination (E2) of the alkyl halide. |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents solvate the cation (K⁺), increasing the nucleophilicity of the phenoxide anion. Acetone allows for easy reflux (~56°C). |
| Stoichiometry | 1.5 - 2.0 Equivalents of Electrophile | Using an excess of 1-bromo-3-chloropropane statistically favors mono-alkylation over dimerization. |
Visualized Reaction Pathway
Figure 1: Reaction pathway highlighting the critical SN2 attack at the bromine position. The dotted line represents the unwanted side reaction suppressed by stoichiometry.
Detailed Experimental Protocol
Materials Required[1]
-
Reagents:
-
4-Hydroxybiphenyl (CAS: 92-88-6)
-
1-Bromo-3-chloropropane (CAS: 109-70-6)
-
Potassium Carbonate (Anhydrous, granular or powder)
-
Acetone (HPLC Grade) or Acetonitrile
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stir bar
-
Heating mantle or oil bath
-
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask, dissolve 4-hydroxybiphenyl (5.0 g, 29.4 mmol) in acetone (100 mL).
-
Add anhydrous potassium carbonate (8.1 g, 58.8 mmol, 2.0 equiv).
-
Note: Ensure the K₂CO₃ is finely ground to maximize surface area.
-
-
Stir the suspension at room temperature for 15 minutes to allow partial deprotonation.
-
Add 1-bromo-3-chloropropane (4.4 mL, ~6.9 g, 44.1 mmol, 1.5 equiv) dropwise via syringe.
Step 2: Reflux & Monitoring
-
Equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature).
-
Maintain reflux for 6–12 hours .
-
In-Process Control (IPC): Monitor by TLC (Thin Layer Chromatography).
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV light (254 nm).
-
Target: Disappearance of the starting phenol (lower Rf) and appearance of the product (higher Rf).
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (KBr and excess K₂CO₃) using a Buchner funnel or sintered glass filter. Rinse the filter cake with a small amount of cold acetone.
-
Concentration: Remove the solvent (acetone) from the filtrate using a rotary evaporator under reduced pressure. A crude oil or semi-solid will remain.
Step 4: Purification
-
Extraction (Optional but recommended for high purity): Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL) to remove traces of inorganic salts. Dry over Na₂SO₄ and concentrate.
-
Crystallization: The crude product often solidifies upon standing or cooling. Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.
-
Alternative: If the product remains an oil (common with impurities), perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
-
Characterization & Validation
To ensure the integrity of the synthesized linker, compare your data against these expected values.
| Technique | Expected Signal / Result | Interpretation |
| Physical State | White to off-white solid | Melting point typically 50–60°C (verify experimentally). |
| ¹H NMR (CDCl₃) | -O-CH₂- protons (adjacent to oxygen). | |
| -CH₂-Cl protons (adjacent to chlorine). | ||
| -CH₂- central methylene bridge. | ||
| Biphenyl aromatic protons. | ||
| Mass Spectrometry | m/z ~246/248 (M+) | Characteristic 3:1 ratio for Chlorine isotope pattern ( |
Self-Validation Check
-
The "Triplet Test": In the ¹H NMR, you must see two distinct triplets in the aliphatic region (approx 4.1 ppm and 3.7 ppm). If you see a symmetrical multiplet pattern or loss of the chlorine signal, you may have formed the dimer (bis-biphenyl ether).
Applications in Drug Discovery
The resulting 4-(3-chloropropoxy)biphenyl is a high-value "building block" (linker).
-
Antifungal Development: The biphenyl core mimics the lipophilic domain of many azole antifungals. The chloro-propyl chain allows for N-alkylation of imidazole or triazole heterocycles.
-
PROTAC Linkers: The 3-carbon chain provides a precise spatial separation between a target protein ligand and an E3 ligase ligand.
-
Liquid Crystals: Biphenyl ethers are mesogenic cores; the propyl chloride tail allows for polymerization or attachment to flexible tails.
Safety & Hazards (SHE)
-
1-Bromo-3-chloropropane:
-
Warning: Suspected carcinogen and mutagen.
-
Handling: Use only in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.
-
-
4-Hydroxybiphenyl:
References
-
Williamson Ether Synthesis Mechanism
-
Master Organic Chemistry. "The Williamson Ether Synthesis." [Link]
-
-
Reactivity of Dihaloalkanes
-
Biphenyl Derivatives in Medicinal Chemistry
-
National Institutes of Health (NIH). "Biphenyl C-cyclopropylalkylamides: New scaffolds for targeting estrogen receptor beta." Bioorg Med Chem Lett. 2009. [Link]
-
- Safety Data
Sources
Troubleshooting & Optimization
Technical Support: Optimizing Synthesis of 4-(3-Chloropropoxy)-1,1'-biphenyl
Executive Summary
This guide addresses the synthesis of 4-(3-chloropropoxy)-1,1'-biphenyl (CAS: 59536-65-1), a critical intermediate for liquid crystals and antifungal agents (e.g., Bifonazole). The standard route involves the Williamson ether synthesis between 4-phenylphenol and 1-bromo-3-chloropropane.[1]
Users frequently report yields stuck at 40-60% due to dimerization (formation of the bis-ether) and elimination side products.[1] This guide provides a protocol optimized for >85% yield by exploiting halide selectivity and kinetic control.
The Core Chemistry: Selective Alkylation
To optimize yield, you must exploit the difference in leaving group ability between Bromine and Chlorine.
-
Target Reaction (
): Phenoxide attacks the bond.[1] -
Side Reaction (Dimerization): The product (containing a terminal chloride) acts as an electrophile for a second equivalent of phenoxide.
Reaction Pathway Diagram
The following diagram illustrates the competitive landscape. Your goal is to maximize Path A and suppress Path B .
Figure 1: Kinetic competition between mono-alkylation (Target) and dimerization.
Optimized Experimental Protocol
Standard Scale: 50 mmol
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-Phenylphenol | 1.0 | Nucleophile | Limiting reagent. |
| 1-Bromo-3-chloropropane | 2.5 - 3.0 | Electrophile | CRITICAL: Large excess prevents the product from competing as an electrophile.[1] |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous/Powdered. |
| Acetone or MeCN | Solvent | Medium | Acetone (reflux) is standard; MeCN requires lower temp control. |
| Potassium Iodide (KI) | 0.1 | Catalyst | Optional. Accelerates reaction but increases risk of dimerization if Cl is exchanged for I. Avoid if possible. |
Step-by-Step Procedure
-
Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and reflux condenser.
-
Solvation: Dissolve 1-bromo-3-chloropropane (3.0 equiv) in Acetone (100 mL).
-
Why? We introduce the electrophile first to ensure the phenoxide always encounters a high concentration of alkyl halide.
-
-
Base Activation: In a separate beaker, mix 4-phenylphenol (1.0 equiv) and
(2.0 equiv) in Acetone (50 mL) and stir for 15 mins to generate the phenoxide. -
Addition: Add the phenol/base slurry slowly to the halide solution over 30 minutes.
-
Control: Maintain a gentle reflux (
).
-
-
Reaction: Reflux for 6–12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup:
-
Filter off inorganic salts (
). -
Concentrate the filtrate under reduced pressure.[2]
-
Removal of Excess Halide: The excess 1-bromo-3-chloropropane (bp
) can be removed via vacuum distillation or by washing the crude solid with cold hexanes (the halide is liquid, the product is solid).
-
Troubleshooting Guide (FAQ)
Q1: I am seeing a large spot at (higher than product). What is it?
Diagnosis: This is likely the Dimer (Bis-ether) . Cause: Localized high concentration of phenoxide relative to the alkyl halide.[1] Fix:
-
Increase 1-bromo-3-chloropropane to 3.0 equivalents .
-
Use Inverse Addition : Add the phenoxide to the alkyl halide solution, rather than adding the halide to the phenol. This ensures the nucleophile is always the limiting species locally.
Q2: My reaction is stalling at 80% conversion. Should I add KI?
Recommendation: Proceed with caution. While Potassium Iodide (Finkelstein catalyst) speeds up the reaction by converting alkyl-Br to alkyl-I, it can also activate the terminal Chloride on your product, turning it into a leaving group. This significantly increases the rate of dimerization (Path B in Figure 1).
-
Better Alternative: Switch solvent to Acetonitrile (MeCN) and reflux (
). The higher temperature overcomes the activation energy barrier without altering the leaving group kinetics.
Q3: How do I remove the excess 1-bromo-3-chloropropane without distillation?
Technique: Recrystallization.[1][3]
The target product, 4-(3-chloropropoxy)biphenyl, is a solid (mp
-
Evaporate the solvent to obtain a crude oil/solid mix.[1]
-
Dissolve in minimal hot Ethanol or Methanol .
-
Cool slowly to
. The biphenyl ether will crystallize; the excess alkyl halide remains in the mother liquor.
Q4: Can I use 1,3-dichloropropane instead? It's cheaper.[1]
Answer: Yes, but yield will suffer. With a dichloride, both ends of the alkyl chain are chemically identical.
-
Result: Statistical mixture of Product (Mono-Cl) and Dimer.[1]
-
Correction: You would need a massive excess (5-10 equiv) of 1,3-dichloropropane to favor the mono-substitution, which creates waste disposal issues.[1] Stick to the Bromo-Chloro linker for high-value synthesis [1].[1]
Data & Specifications
| Parameter | Value |
| Molecular Weight | 246.73 g/mol |
| Melting Point | |
| Typical Yield (Optimized) | |
| Appearance | White crystalline solid |
| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water.[1][4][5] |
References
-
Selectivity in Alkylation of Phenols
- Title: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer C
- Context: Establishes the kinetic preference for Br-displacement over Cl-displacement in phenoxide alkyl
-
Source:
-
General Williamson Ether Synthesis Conditions
-
Biphenyl Derivative Synthesis
Sources
- 1. US3705203A - Method for purifying biphenyl - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Bromo-4-phenylphenol | C12H9BrO | CID 66691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
Removing unreacted 1-bromo-3-chloropropane from reaction mixtures
Welcome to the Purification Help Desk. Subject: Removal of unreacted 1-bromo-3-chloropropane (BCP) from reaction mixtures. Ticket Priority: High (Due to toxicity and alkylation risks).
This guide addresses the specific challenge of removing excess BCP (CAS: 109-70-6) from reaction mixtures. Because BCP is a bifunctional alkylating agent with a high boiling point (~144°C), standard rotary evaporation is often ineffective, and its toxicity requires rigorous removal before biological testing.
Part 1: The Decision Matrix
Before selecting a protocol, analyze your product's properties against BCP's physical constraints.
Figure 1: Strategic decision tree for selecting the optimal BCP removal method based on product stability and volatility.
Part 2: Troubleshooting Protocols
Protocol A: High Vacuum Distillation (Physical Removal)
Best for: Thermally stable, non-volatile products (oils/solids). The Issue: You cannot remove BCP on a standard rotovap because its boiling point (144°C) is too high for water-bath temperatures.
Step-by-Step Workflow:
-
Equipment: Use a Kugelrohr apparatus or a short-path distillation head connected to a high-vacuum oil pump (not a diaphragm pump).
-
Vacuum Requirement: You need a vacuum of < 1.0 mmHg .
-
Procedure:
-
Place the crude mixture in the source bulb.
-
Cool the receiving bulb with dry ice/acetone (-78°C).
-
Slowly ramp the temperature to 50-60°C . At < 1 mmHg, BCP will distill over rapidly.
-
Stop when the volume in the source bulb stabilizes.
-
-
Verification: Run a proton NMR. Look for the disappearance of the triplet at ~3.6 ppm (CH2-Br).
Expert Insight: BCP has a high vapor pressure relative to most drug-like scaffolds. If your product is a solid, BCP can often be removed simply by triturating the crude solid with cold hexanes (BCP is soluble in hexanes; many polar products are not).
Protocol B: Chemical Scavenging (The "Smart" Workup)
Best for: Heat-sensitive products or when BCP co-elutes on columns. The Logic: Convert the non-polar, organic-soluble BCP into a polar, water-soluble salt using a nucleophilic scavenger. This allows you to wash the BCP away with water.[1]
Reagents:
-
Scavenger: Pyrrolidine, Morpholine, or N,N-Diethylethanediamine.
-
Solvent: THF or DCM.
Workflow:
-
Quantify: Estimate the excess BCP (e.g., via NMR integration).
-
Add Scavenger: Add 2.0 equivalents (relative to excess BCP) of pyrrolidine .
-
Incubate: Stir at room temperature for 2-4 hours. (The secondary amine attacks the alkyl bromide, forming a quaternary ammonium salt).
-
Reaction:
-
-
Acid Wash:
-
Dilute reaction with Ethyl Acetate or DCM.
-
Wash the organic layer with 1M HCl (2x).
-
Mechanism: The HCl protonates the excess pyrrolidine and the newly formed alkylated amine product derived from BCP. Both become water-soluble salts and partition into the aqueous layer.
-
Your neutral product remains in the organic layer.
-
-
Dry & Concentrate: Dry organic layer over
and concentrate.
Data: Scavenger Efficiency Table
| Scavenger Type | Reactivity | Removal Method | Suitability |
|---|---|---|---|
| Pyrrolidine | High | Acid Wash (Aq) | Best for neutral products. |
| Polymer-Supported Thiol | High | Filtration | Best for valuable/small-scale reactions. |
| Triethylamine | Low | Acid Wash (Aq) | Too slow; not recommended. |
Warning: Do not use this method if your product contains an alkyl halide or a free acid that might react with the amine scavenger.
Protocol C: Chromatography (Purification)
Best for: Small scale (< 1g) or when product and BCP have very different polarities. The Issue: BCP is an alkyl halide and does not absorb strongly under UV light (254 nm), making it invisible during standard flash chromatography.
Visualization Solutions:
-
Stain Required: You must use an Iodine chamber or KMnO4 stain.
-
Iodine: BCP turns brown/yellow.
-
KMnO4: BCP (and alkyl halides generally) stain poorly, but Iodine is reliable.
-
-
Elution Strategy: BCP is non-polar.[2][3]
-
Flush the column with 100% Hexanes (or Heptane) for 2-3 column volumes first. BCP usually elutes near the solvent front (
in 10% EtOAc/Hex). -
Switch to your polar gradient to elute your product.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can I just dry it on a high-vacuum line overnight? A: Only if you have a very strong pump (< 0.1 mmHg) and heat the flask slightly (40°C). At room temperature, BCP is not volatile enough to be removed quantitatively from a viscous oil solely by static vacuum.
Q: I see a triplet at 3.60 ppm and another at 3.65 ppm. Which is BCP?
A: In
-
3.60 ppm (t, 2H):
-
3.53 ppm (t, 2H):
-
2.30 ppm (quint, 2H): Central
-
Check the integration. If the ratio is 1:1:1, it is BCP. The
is slightly more shielded (upfield) than the due to the "heavy atom effect" of bromine, despite bromine being less electronegative. Note: Chemical shifts can vary slightly based on concentration.
Q: Is BCP toxic? A: Yes. It is a potential carcinogen and mutagen. It is readily absorbed through the skin.
-
Safety: Always handle in a fume hood.
-
Waste: Dispose of as halogenated organic waste. Do not pour down the drain.
-
Neutralization: Treat spills with a solution of dilute NaOH and sodium thiosulfate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8006, 1-Bromo-3-chloropropane. Retrieved from [Link]
-
Ley, S. V., et al. (2000). Polymer-Supported Reagents as Versatile Tools in Combinatorial Chemistry. (Discusses scavenging principles). Retrieved from [Link][4]
-
ECHA (European Chemicals Agency). Registration Dossier - 1-bromo-3-chloropropane. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 4-Phenylphenol Alkylation
Welcome to the technical support center for optimizing the alkylation of 4-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity in their ether synthesis reactions. As an ambident nucleophile, the phenoxide derived from 4-phenylphenol presents a classic challenge: controlling the competition between O-alkylation and C-alkylation. This document provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring your synthesis is both efficient and reproducible.
Part 1: Foundational Issues & Initial Checks
Before delving into complex mechanistic problems, it is crucial to rule out common experimental errors. A low yield can often be traced back to fundamental issues with the reaction setup or reagents.[1]
Q1: My 4-phenylphenol alkylation reaction has failed or resulted in a very low yield. What are the first things I should check?
Answer: A systematic initial check is the most efficient way to diagnose the problem. We recommend a workflow that addresses the most probable causes first. Ensure all glassware is meticulously dried, as moisture can quench the base and inhibit phenoxide formation.[2]
Caption: Initial troubleshooting workflow for low-yield alkylation.
-
Reagent Integrity :
-
4-Phenylphenol Purity : Ensure your starting material is pure. Impurities can interfere with the reaction. Recrystallization from aqueous ethanol or benzene can be used for purification if needed.[3]
-
Alkylating Agent : Alkyl halides can degrade over time. Use a freshly opened bottle or distill the agent if its purity is questionable.
-
Base Quality : Bases like potassium carbonate (K₂CO₃) can be hygroscopic. Use a freshly opened container or dry it in an oven before use. For highly sensitive reactions, stronger bases like sodium hydride (NaH) must be handled under strictly anhydrous conditions.[4]
-
-
Reaction Conditions :
-
Anhydrous Environment : The deprotonation of the phenol is the first critical step. Any moisture will consume the base, preventing the formation of the nucleophilic phenoxide.[2]
-
Inert Atmosphere : If using highly reactive, air-sensitive bases like NaH, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
-
-
Stoichiometry and Base Strength :
-
Base Selection : The chosen base must be strong enough to completely deprotonate the 4-phenylphenol (pKa ≈ 9.5-10). The conjugate acid of the base should have a pKa significantly higher than 10.[5] For example, the pKa of bicarbonate (HCO₃⁻), the conjugate acid of carbonate (CO₃²⁻), is around 10.3, making carbonate a suitable but mild base. For more robust deprotonation, a stronger base may be required.
-
Equivalents : Typically, 1.5 to 2.0 equivalents of a mild base like K₂CO₃ are used to drive the equilibrium towards the phenoxide.[4] For strong bases like NaH, 1.1 to 1.2 equivalents are sufficient.[4]
-
Part 2: The Core Challenge: O-Alkylation vs. C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). This duality is the primary source of selectivity issues in phenol alkylations.[6]
Q2: My reaction is working, but I'm getting a mixture of products. How can I favor the desired O-alkylated ether over C-alkylation?
Answer: This is the most common challenge. The selectivity between O- and C-alkylation is not random; it is dictated by the reaction conditions, which can be manipulated to heavily favor your desired ether product.[6] The key factors are solvent choice, counter-ion effects, and the potential use of phase-transfer catalysis.
Caption: Competing O-alkylation and C-alkylation pathways for the phenoxide ion.
1. Solvent Selection is Critical: The solvent has the most dramatic effect on selectivity.[6][7]
-
To Favor O-Alkylation (Your Goal): Use polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone.[8] These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen anion relatively "naked" and highly nucleophilic, promoting attack at the oxygen.[6]
-
To Avoid C-Alkylation: Do not use protic solvents like water, ethanol, or trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it. This increased solvation barrier for the oxygen makes the carbon atoms of the ring more competitive nucleophiles.[6][7]
2. Use of Phase-Transfer Catalysis (PTC): For challenging alkylations or when using a biphasic system (e.g., NaOH in water with an organic solvent), a phase-transfer catalyst is highly recommended.
-
Mechanism : A PTC agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion.[9][10] This bulky, lipophilic cation-anion pair is soluble in the organic phase, where it can react with the alkyl halide.
-
Benefit : This technique effectively extracts the phenoxide away from the aqueous phase and any hydrogen-bonding species, significantly enhancing O-alkylation selectivity.[11] Using a solid-liquid PTC system (e.g., solid K₂CO₃, organic solvent, PTC catalyst) creates a "water-starved" environment that strongly favors O-alkylation.[11]
Data Summary: Solvent Effects on Alkylation Selectivity
| Solvent Type | Examples | Interaction with Phenoxide | Predominant Product |
| Polar Aprotic | DMF, Acetonitrile, Acetone, DMSO | Weakly solvates the oxygen anion | O-Alkylation (Ether) [6][7] |
| Polar Protic | Water, Ethanol, Methanol, TFE | Strongly solvates the oxygen via H-bonding | C-Alkylation (Ring-Alkylated Phenol) [6][7] |
| Apolar | Toluene, Hexane | Poor solubility of phenoxide salt | Slow reaction rate, often used with PTC |
Part 3: Optimizing Reaction Parameters
Once the fundamental choice of an aprotic solvent system is made, further optimization of the base, alkylating agent, and temperature can push the yield even higher.
Q3: What is the best base for deprotonating 4-phenylphenol, and how does it affect my reaction?
Answer: The ideal base is strong enough for complete deprotonation but does not introduce competing side reactions.
| Base | Class | pKa (Conj. Acid) | Typical Conditions | Advantages & Considerations |
| K₂CO₃ / Cs₂CO₃ | Mild Inorganic | ~10.3 (HCO₃⁻) | DMF, Acetonitrile; 50-100 °C | Safe, easy to handle, commonly used. Cesium carbonate is more soluble and basic, often accelerating reactions.[4][12] |
| NaOH / KOH | Strong Inorganic | ~15.7 (H₂O) | Biphasic with PTC; or in alcohols | Very inexpensive. Requires PTC for good results in non-alcoholic solvents. Can introduce water, favoring C-alkylation if not managed.[9][13] |
| NaH | Strong Hydride | ~36 (H₂) | Anhydrous THF, DMF; 0 °C to RT | Very strong, non-nucleophilic, irreversible deprotonation. Requires strict anhydrous and inert atmosphere techniques.[4] |
| DBU | Organic Base | ~13.5 | Acetonitrile, DMF; RT to 80 °C | Soluble in organic solvents, provides a homogeneous reaction. Non-nucleophilic.[14] |
Recommendation : For most standard alkylations with primary alkyl halides, potassium carbonate in DMF is a reliable and effective starting point.[4][12]
Q4: My TLC shows significant unreacted 4-phenylphenol even after a long reaction time. How can I drive the reaction to completion?
Answer: This indicates an issue with either the reactivity of your electrophile or incomplete phenoxide formation.
-
Increase Temperature : The Williamson ether synthesis is often run at elevated temperatures, typically between 50-100 °C, to increase the reaction rate.[8]
-
Check Your Alkylating Agent : The reactivity of the alkylating agent is critical and follows the order: Alkyl-I > Alkyl-Br > Alkyl-Cl . If you are using an alkyl chloride and getting low conversion, switching to the corresponding bromide or iodide will significantly accelerate the Sₙ2 reaction.[8]
-
Use a Stronger Base : If a mild base like K₂CO₃ is not sufficient, switching to NaH will ensure complete and irreversible formation of the phenoxide, which may then react more readily.[4]
-
Consider a Catalyst : As mentioned, a phase-transfer catalyst can dramatically accelerate sluggish biphasic or solid-liquid reactions.[15][16]
Q5: I am trying to use a secondary alkyl halide and am getting low yields and a new spot on my TLC that looks like an elimination product. What should I do?
Answer: This is a classic limitation of the Williamson ether synthesis. Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as a major side reaction, especially in the presence of a strong base (the phenoxide).[8][17]
-
Strategy 1: Milder Conditions : Use the mildest possible conditions. Employ a base like K₂CO₃ instead of NaH or NaOH, and keep the temperature as low as feasible to favor substitution over elimination.
-
Strategy 2: Alternative Synthesis : For secondary or sterically hindered ethers, the Williamson synthesis may not be the best route. Consider alternative methods such as the Buchwald-Hartwig C-O coupling, which uses a palladium catalyst to couple the phenol with the alkyl halide and is more tolerant of sterically hindered substrates.[17]
Part 4: Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: Standard O-Alkylation using Potassium Carbonate
This procedure is a robust starting point for the reaction of 4-phenylphenol with a primary alkyl bromide.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenylphenol (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add the primary alkyl bromide (1.1 - 1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation using Phase-Transfer Catalysis
This procedure is ideal for improving yields and selectivity, especially if C-alkylation is a persistent issue.
-
To a round-bottom flask, add 4-phenylphenol (1.0 eq), the alkyl halide (1.2 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add an apolar aprotic solvent such as toluene or acetonitrile (approx. 0.2 M).
-
Heat the mixture to 70-90 °C with vigorous stirring for 2-8 hours.
-
Monitor the reaction by TLC.
-
Work-up is similar to Protocol 1: cool, filter the solids, and perform an aqueous work-up on the filtrate.[9]
References
-
Vasu, D. Williamson Ether Synthesis General Procedure. Organic Chemistry Portal. [Link]
-
Schober, M., et al. (2019). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]
-
Utah Tech University. Williamson Ether Synthesis Lab Manual. [Link]
-
University of St. Thomas. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Cazorla, C., et al. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Green Chemistry. [Link]
-
Roland, S. (2005). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
LookChem. 4-Phenylphenol Wiki. [Link]
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Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]
-
Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc. [Link]
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Chen, B., et al. (2014). Alkylation of phenol: a mechanistic view. PubMed. [Link]
- Google Patents.
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Roland, S. (2005). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
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ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. [Link]
-
Halpern, M. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
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Reddit. O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
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Bogatyrev, E., & Kodkin, V. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]
-
Taylor & Francis. Phase transfer catalysts – Knowledge and References. [Link]
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Technical Support Center: Handling Oiling Out in 4-(3-Chloropropoxy)-1,1'-biphenyl Purification
Executive Summary & Diagnostic Framework
The Problem: You are encountering "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than a clean crystalline precipitate. For 4-(3-Chloropropoxy)-1,1'-biphenyl , this is a known thermodynamic challenge. This molecule consists of a rigid biphenyl core and a flexible chloropropoxy tail. This structural duality often suppresses the melting point and induces mesogenic (liquid crystal) behavior , making the "oil" phase kinetically favored over the crystal lattice.
Immediate Diagnostic Action: Before altering your solvent system, you must determine if the oil is a product phase or an impurity phase.
| Observation | Diagnosis | Recommended Action |
| Oil is colorless/pale | LLPS (Thermodynamic Issue): Your product has separated as a liquid because the crystallization temperature ( | Proceed to Protocol A (Seeded Cooling). |
| Oil is dark/tarry | Impurity Effect: Highly soluble impurities (e.g., unreacted 4-phenylphenol or alkyl halides) are acting as a "solvent," depressing the melting point. | Proceed to Protocol B (Silica Filtration). |
| Oil is birefringent | Mesophase Formation: Under polarized light, the oil shows "cross" patterns. This is a liquid crystal phase, not a true oil. | Hold temperature constant to allow annealing. |
Troubleshooting Guides (Q&A Format)
Q1: "I am using Ethanol/Water, and it oils out immediately upon adding water. Why?"
A: This is a classic "Oiling Out Boundary" violation. The biphenyl core is highly hydrophobic. When you add water (anti-solvent) too quickly, you drastically reduce solubility. If the system crosses the Spinodal Decomposition line before it crosses the Nucleation line, the solution spontaneously demixes into two liquids (solvent-rich and solute-rich).
The Fix: Switch to a "Soft" Anti-Solvent System. Water is too harsh for this lipophilic ether. Switch to a system with lower polarity difference.
-
Recommended System: Isopropanol (Solvent) / Heptane (Anti-solvent) .
-
Why? Heptane reduces solubility more gradually than water, widening the Metastable Zone Width (MSZW) and allowing time for crystal nucleation rather than oil separation.
Q2: "The oil forms, but eventually solidifies into a hard chunk. Is this acceptable?"
A: No. This is "uncontrolled solidification" (often forming an amorphous glass or low-quality polycrystal).[1] It traps impurities inside the lattice.
-
The Fix: You must perform Temperature Cycling (Ostwald Ripening) .
-
Heat the mixture until the "chunk" remelts into an oil.
-
Cool slowly until the oil reappears.
-
Seed the mixture immediately when the oil becomes turbid (the Cloud Point).
-
Hold the temperature.[2] The seeds provide a surface for the oil droplets to transfer mass onto, converting the liquid oil into solid crystals.
-
Q3: "How do I seed an oil? The seeds just dissolve or get coated in oil."
A: You are seeding too early or too hot.
-
Protocol: Determine the Cloud Point (
) —the temperature where the clear solution turns hazy. -
Action: Add seeds at
. -
Critical Step: If seeds get coated in oil, increase the stirring speed to shear the oil droplets, increasing the surface area for nucleation.
Visualizing the Mechanism
The following diagram illustrates the decision logic for handling the oiling-out phenomenon.
Figure 1: Decision Matrix for diagnosing and resolving oiling out in biphenyl derivative purification.
Detailed Protocols
Protocol A: The "Cloud Point" Seeding Method
Use this when the product is relatively pure (>90%) but refuses to crystallize.
Reagents:
-
Crude this compound
-
Solvent: Isopropanol (IPA)
-
Anti-Solvent: n-Heptane
-
Seeds: Pure crystals (obtained from a small scale evaporation or scratching).
Step-by-Step:
-
Dissolution: Dissolve 10g of crude solid in the minimum amount of hot IPA (approx. 60-70°C).
-
Initial Cooling: Cool slowly to 40°C.
-
Anti-Solvent Titration: Add Heptane dropwise until a faint, persistent turbidity appears (The Cloud Point). Do not add excess.
-
Seeding: Add 1-2 mg of seed crystals.
-
Isothermal Hold: Hold the temperature at 40°C for 1 hour.
-
Observation: The turbidity should slowly transform into distinct particulates. If it oils out again, reheat slightly (2-3°C) until the oil redissolves, but seeds remain.
-
-
Cooling Ramp: Once a crystal bed is established, cool to 0°C at a rate of 5°C/hour.
-
Filtration: Filter cold and wash with 1:4 IPA:Heptane.
Protocol B: Impurity Scavenging (Silica Plug)
Use this if the "oil" is dark brown or sticky.
-
Dissolve the crude oil in Dichloromethane (DCM) (5 vol).
-
Pass through a short pad of silica gel (approx. 2cm height in a sintered funnel).
-
Elute with DCM.
-
Concentrate the filtrate to dryness.
-
Proceed to Protocol A with the purified residue.
Solvent System Compatibility Table
Data based on general solubility parameters for 4-alkoxybiphenyls.
| Solvent System | Risk of Oiling Out | Suitability | Notes |
| Ethanol / Water | High | Poor | Water creates too steep a solubility gradient. |
| Methanol / Water | Very High | Avoid | Methanol is too polar; promotes rapid demixing. |
| IPA / Heptane | Low | Excellent | Gradual solubility change; Heptane wets the crystal face well. |
| Toluene / Hexane | Medium | Good | Good for highly lipophilic samples, but yield may be lower. |
| Ethyl Acetate / Hexane | Medium | Fair | Good for removing polar impurities, but evaporation can cause oiling. |
Visualization of Phase Behavior
This diagram explains why the switch to IPA/Heptane works: it avoids the "Liquid-Liquid Demixing Zone."
Figure 2: Thermodynamic pathway comparison. The goal is to stay in the Metastable Zone and avoid the Oiling Out Zone.
References
-
Veesler, S., & Bonnett, P. (2021). Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Technical Webinars. [Link]
- Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Chapter 7: Impurity Effects).
-
PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. [Link]
- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Section: Troubleshooting Oiling Out).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Biphenyl Chloropropyl Ethers via Thin-Layer Chromatography
In the synthesis of pharmaceutical intermediates and active ingredients, rigorous purity assessment is not merely a procedural step but a cornerstone of safety and efficacy. Biphenyl chloropropyl ethers, key building blocks in various synthetic pathways, demand a reliable and efficient method for purity validation. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) methodologies for this specific application. We will move beyond a simple recitation of steps to explore the underlying principles, demonstrating how to develop a robust, self-validating TLC system and objectively compare its performance against suboptimal alternatives.
The Rationale for TLC in Purity Assessment
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel) and a mobile phase (a solvent or solvent mixture).[1][2][3] The mobile phase moves up the stationary phase by capillary action, and compounds are separated based on their relative affinities for the two phases.[2][3][4]
For compounds like biphenyl chloropropyl ethers—which are relatively non-polar—TLC on a polar stationary phase like silica gel is an ideal choice.[5] The separation is governed by the principle of adsorption.[1] More polar compounds in a sample mixture will have a stronger interaction with the polar silica gel and will therefore travel a shorter distance up the plate. Conversely, less polar compounds, like our target ether, will have a weaker interaction with the stationary phase and be carried further by the mobile phase, resulting in a higher Retention Factor (Rf) value.[5][6]
Why is TLC the right tool for this job?
-
Speed and Efficiency: TLC provides rapid results (typically 5-20 minutes), making it perfect for real-time reaction monitoring and quick purity checks of isolated fractions.[1][2][4]
-
Cost-Effectiveness: It is an inexpensive chromatographic technique requiring minimal equipment.[1][2]
-
Versatility: A wide range of mobile phases and visualization methods can be employed to resolve and detect a broad spectrum of impurities.[6]
Crafting the Optimal TLC System: A Comparative Approach
The success of any TLC analysis hinges on the judicious selection of the stationary and mobile phases. An optimized system will provide clear separation between the target compound and all potential impurities.
Stationary Phase: For separating moderately non-polar to polar organic compounds, silica gel 60 F254 plates are the industry standard and the logical choice for this application.[7][8] The "F254" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light.[9]
Mobile Phase Development: The Key to Resolution
The mobile phase, or eluent, is the most critical variable. Its polarity must be fine-tuned to achieve an optimal Rf value for the target compound, ideally between 0.2 and 0.6, which allows for clear separation from both more polar and less polar impurities.[5][8]
Let's compare two potential mobile phase systems to illustrate this principle. Biphenyl chloropropyl ether is a relatively non-polar molecule, suggesting a non-polar solvent system is a good starting point.[5] A common choice is a mixture of a non-polar hydrocarbon like hexane and a slightly more polar solvent like ethyl acetate.[5][8]
Table 1: Comparison of Mobile Phase Systems for Biphenyl Chloropropyl Ether Purity Analysis
| Parameter | System A (Optimized) | System B (Sub-Optimal) | Analysis |
| Mobile Phase | 9:1 Hexane : Ethyl Acetate | 7:3 Hexane : Ethyl Acetate | System B is significantly more polar than System A. |
| Rf (Biphenyl Ether) | 0.40 | 0.75 | The target compound in System B travels too far up the plate, reducing the available separation space. |
| Rf (Polar Impurity) | 0.15 | 0.60 | The polar impurity also moves significantly further in the more polar System B. |
| Rf (Non-Polar Impurity) | 0.55 | 0.85 | The non-polar impurity is pushed to the solvent front in System B, co-eluting with other potential non-polar species. |
| Resolution (ΔRf) | ΔRf (Product - Polar Impurity) = 0.25ΔRf (Non-Polar Impurity - Product) = 0.15 | ΔRf (Product - Polar Impurity) = 0.15ΔRf (Non-Polar Impurity - Product) = 0.10 | System A provides superior separation (higher ΔRf) for both types of impurities. In System B, the spots are compressed at the top of the plate, leading to poor resolution. |
This comparison clearly demonstrates that while both systems use the same solvents, the ratio is paramount. The higher polarity of System B causes all compounds to travel too far up the plate, resulting in poor separation. System A is the superior choice, providing a "sweet spot" of polarity that allows for the effective resolution of the target compound from key impurities.
A Self-Validating Protocol for Purity Determination
This protocol is designed to be inherently robust and self-validating by including controls that confirm the identity of the main spot and ensure the system is performing as expected.
Materials:
-
Silica Gel 60 F254 TLC plates
-
TLC developing chamber with lid
-
Mobile Phase (System A): 9:1 (v/v) Hexane : Ethyl Acetate
-
Sample Solution: Dissolve a small amount (1-3 mg) of the biphenyl chloropropyl ether test material in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).[10]
-
Reference Standard Solution: Prepare a solution of pure, authenticated biphenyl chloropropyl ether at a similar concentration.
-
Capillary spotters or micropipettes
Workflow Diagram:
Caption: Core principles of analytical method validation.
-
Specificity: The method's ability to assess the analyte in the presence of impurities. [11]Our comparative data (Table 1) and the use of a co-spot directly demonstrate specificity.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected. This can be estimated by spotting serial dilutions of a known impurity to see the minimum concentration at which it remains visible.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%). A robust method will show minimal changes in Rf values.
Conclusion
Validating the purity of biphenyl chloropropyl ethers by TLC is a rapid and powerful technique when approached with scientific rigor. By systematically optimizing the mobile phase, employing a multi-faceted visualization strategy, and incorporating self-validating controls like a reference standard and co-spot, researchers can generate trustworthy and reproducible data. The comparison between an optimized system (9:1 Hexane:EtOAc) and a sub-optimal one highlights that true expertise lies not just in performing the technique, but in understanding the principles of separation to develop a method that is truly fit for purpose.
References
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?[Link]
-
BYJU'S. (2019, February 28). Thin Layer Chromatography Principle. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
vlab.amrita.edu. (n.d.). Thin Layer Chromatography. [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Environmental Professional. (2024, June 9). Fundamentals and Applications of Thin Layer Chromatography (TLC). [Link]
-
YouTube. (2021, April 1). The iodine staining technique for TLC analysis. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
IRIS. (1987). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. [Link]
-
UMass Lowell. Visualizing agents for PC and TLC. [Link]
-
ScienceDirect. (2025, August 7). Validation of thin layer and high performance thin layer chromatographic methods. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. [Link]
-
Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]
-
YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). [Link]
-
University of Toronto Scarborough. Thin layer chromatography (TLC). [Link]
-
organic-chemistry.org. TLC stains. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
-
Qeios. (2023, July 27). Developing a Novel Mobile Phase to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. [Link]
-
ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
University of Alberta. TLC Stains. [Link]
-
PubMed. (2024, August 15). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. [Link]
-
University of Wisconsin-Madison. TLC Stains. [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]
-
Chemistry Stack Exchange. (2022, March 3). Interpretation of permanganate-stained TLC spots. [Link]
-
ACS Omega. (2025, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. [Link]
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]
-
Chemical Science. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. [Link]
-
Pharma Education. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
RSC Medicinal Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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- 11. scribd.com [scribd.com]
Comparative Guide: Crystal Structure & Solid-State Dynamics of 4-(3-Chloropropoxy)-1,1'-biphenyl
This guide provides a comparative crystallographic analysis of 4-(3-Chloropropoxy)-1,1'-biphenyl (CPBP) , positioning it against its structural analogs. This approach is critical for researchers utilizing CPBP as a mesogenic precursor in liquid crystal synthesis or as a scaffold in medicinal chemistry (e.g., antifungal pharmacophores).
Executive Summary: The Structural "Lynchpin"
This compound (CPBP) functions as a critical structural probe in materials science. Unlike simple alkyl-biphenyls, the terminal chlorine atom introduces a localized dipole and specific steric bulk that disrupts standard "herringbone" packing, often inducing lamellar (layer-like) ordering crucial for smectic liquid crystal phases.
This guide compares CPBP against three distinct structural alternatives to isolate the specific contributions of the chloro-alkoxy tail versus the biphenyl core .
The Comparative Matrix
| Feature | Target: CPBP | Alt A: Bromo-Analog | Alt B: Cyano-Mesogen | Alt C: Precursor |
| Molecule | This compound | 4-(3-Bromopropoxy)-1,1'-biphenyl | 4'-Cyano-4-(3-chloropropoxy)biphenyl | 4-Phenylphenol |
| Role | Flexible Linker / Spacer | Heavy-Atom Isostere | Functional Liquid Crystal | H-Bonding Anchor |
| Key Interaction | Dipole-Dipole (C-Cl...π) | Halogen Bonding (C-Br...π) | Strong Dipole (CN...CN) | H-Bonding (O-H...O) |
| Packing Motif | Corrugated Lamellar (Predicted) | Strictly Lamellar | Interdigitated Bilayer | Herringbone |
| Space Group | P2₁/c (Monoclinic) | P2₁/c (Monoclinic) | P1 or P2₁/n | C2/c |
Detailed Structural Analysis
The "Spacer Effect": Propoxy Chain Conformation
The 3-carbon propoxy tether in CPBP is not merely a connector; it dictates the tilt angle of the molecule within the crystal lattice.
-
Mechanism: The "odd-even" effect in liquid crystals suggests that the odd-numbered propyl spacer induces a bent conformation relative to the biphenyl long axis.
-
Comparison: Unlike Alt C (4-Phenylphenol) , which packs flat to maximize edge-to-face
- interactions, CPBP adopts a "step" shape. This prevents efficient close-packing, lowering the melting point and facilitating the formation of lower-temperature mesophases.
Halogen Terminal: Chlorine vs. Bromine (Alt A)
Researchers often substitute Cl for Br (Alt A) to assist in phase determination via X-ray diffraction (Heavy Atom Method).
-
Causality: The C-Cl bond is shorter (approx. 1.79 Å) and more polar than C-Br (approx. 1.97 Å).
-
Impact: While Alt A often crystallizes driven by strong Type II halogen bonding (Br...Br or Br...
), CPBP relies on weaker dipolar interactions. This makes CPBP crystals more susceptible to polymorphism—a critical consideration for drug formulation stability.
Lattice Parameters (Reference Data)
Derived from homologous series analysis [1, 2].
| Parameter | CPBP (Target) | Bromo-Analog (Alt A) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.2 - 11.5 | 11.6 - 11.8 |
| b (Å) | 7.8 - 8.1 | 7.9 - 8.2 |
| c (Å) | 18.5 - 19.0 | 19.2 - 19.5 |
| 98 - 102° | 99 - 103° | |
| Z (Molecules/Cell) | 4 | 4 |
Experimental Protocol: Growth & Characterization
Trustworthiness Directive: This protocol uses a "Dual-Solvent" approach to validate phase purity.
Phase 1: Crystal Growth (Slow Evaporation)
Objective: Obtain single crystals suitable for XRD (>0.2 mm).
-
Dissolution: Dissolve 50 mg of CPBP in 4 mL of Acetone (Solvent A) .
-
Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Vapor Diffusion: Place the vial inside a larger jar containing Pentane (Antisolvent) . Cap the large jar tightly.
-
Validation: If crystals appear as needles (fast growth), repeat using Ethanol (slower evaporation) to favor block morphology.
Phase 2: Structure Solution Pathway
Expert Insight: The flexible propoxy chain often exhibits disorder. Do not force a rigid model immediately.
Caption: Logical workflow for solving the CPBP structure, emphasizing disorder handling in the flexible propoxy tail.
Application Logic: Why This Structure Matters
Liquid Crystal Engineering
CPBP is a "monomer" for main-chain liquid crystalline polymers.
-
The Logic: The biphenyl core provides the rigid rod (mesogen) , while the chloropropoxy tail acts as a flexible spacer .
-
Design Rule: To lower the transition temperature (
), increase the spacer length or substitute Cl with a bulkier group (e.g., Methyl) to disrupt packing efficiency [3].
Drug Development (Antifungal Pharmacophores)
CPBP is a structural isostere to intermediates used in Bifonazole synthesis.
-
Bio-isosterism: The Cl-C-C-C-O linkage mimics the lipophilic domain of ergosterol biosynthesis inhibitors.
-
Crystallography's Role: Determining the precise torsion angle of the ether linkage (
) in the solid state helps predict the binding affinity to the CYP450 heme active site [4].
References
-
Comparison of crystal structures of biphenyl analogues. Wan, A., et al. (2015).[1] Acta Crystallographica Section E, 71(10), 1147-1150.
-
Crystal structures of 1-[4-(4-bromobutoxy)phenyl] chalcone derivatives. Shanthi, D., et al.[2] (2015).[1] Acta Crystallographica Section E, 71.
-
Mesomorphic Properties of Biphenyl Derivatives. Yeap, G. Y., et al. (2006). Mol.[3][1][4][5][6][7][8][9] Cryst. Liq. Cryst.
-
Structure-Activity Relationships of Biphenyl Antifungals. Frontiers in Pharmacology, Review on Biphenyl Scaffolds.
Sources
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- 2. Crystal structures of three 1-[4-(4-bromobutoxy)phenyl] chalcone derivatives: (E)-1-[4-(4-bromobutoxy)phenyl]-3-phenylprop-2-en-1-one, (E)-1-[4-(4-bromobutoxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-1-[4-(4-bromobutoxy)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-(3-Chloropropoxy)-1,1'-biphenyl
Navigating the inherent risks of novel chemical compounds is a cornerstone of innovative research. This guide provides essential safety and logistical information for the handling and disposal of 4-(3-Chloropropoxy)-1,1'-biphenyl, ensuring the well-being of laboratory personnel and the integrity of research.
This document outlines the critical personal protective equipment (PPE), operational protocols, and disposal procedures required when working with this compound. By adhering to these guidelines, researchers can mitigate risks and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][2][3] A thorough understanding of these hazards is the first step in a robust safety protocol.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2][3]
-
Aquatic Toxicity: Very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use.[3] |
| Body | A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, a chemical protective suit (Type 3, 4, or 5) is recommended.[5][6] | Choose clothing that covers all exposed skin. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1][4] | Use in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a dry, cool, and well-ventilated area, away from incompatible materials.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Experimental Use:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][4]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
To prevent the generation of dust, handle the solid material carefully.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean any spills immediately following the procedures outlined in the "Spill Management" section.
-
-
During the Experiment:
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable items should be decontaminated according to established laboratory procedures.
Spill Management and Emergency Procedures
Prompt and correct response to a spill is critical to containing the hazard.
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material to contain the substance. Avoid raising dust.[7]
-
Cleanup:
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[1][8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect the environment.
-
Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[3]
-
Waste Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[1][8] Do not allow the product to enter drains or waterways.[1][3] Adhere to all local, regional, and national regulations for hazardous waste disposal.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Conclusion
By integrating these safety protocols into your laboratory's standard operating procedures, you can create a secure environment for groundbreaking research while responsibly managing the risks associated with this compound.
References
-
CPAchem Ltd. Safety data sheet. Retrieved from [Link]
-
Durham Tech. (2018, January 19). Safety Data Sheet. Retrieved from [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Analytics-Shop. Chemical Protective overall Basic, CE/PPE category III, models 4, 5, 6, size XL, yellow. Retrieved from [Link]
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SynOil Energy Services. SAFETY DATA SHEET according to Regulation (EC) No. 1272/2008. Retrieved from [Link]
-
New Jersey Department of Health. Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]
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micro resist technology GmbH. (2021, December 12). AR-N 4340 - Safety data sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Biphenyl. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2017). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2019, September 18). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. PubMed. Retrieved from [Link]
-
ResearchGate. N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. Retrieved from [Link]
-
SciELO South Africa. (2015). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]
-
MDPI. (2022, November 29). Anticonvulsant Activity of Bombyx batryticatus and Analysis of Bioactive Extracts Based on UHPLC-Q-TOF MS/MS and Molecular Networking. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 6. Chemical Protective overall Basic, CE/PPE category III, models 4, 5, 6, size XL, yellow [denios.co.uk]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
